![molecular formula C16H22N2O B14604953 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole CAS No. 61055-64-9](/img/structure/B14604953.png)
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole typically involves the reaction of 4-methoxyphenylacetonitrile with hexyl bromide in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)propan-1-one
- 1-(4-Methoxyphenyl)-2-(1H-imidazol-1-yl)butan-1-one
Comparison: 1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole is unique due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This structural difference can result in distinct biological activities and pharmacokinetic properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
61055-64-9 |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2O/c1-3-4-5-15(12-18-11-10-17-13-18)14-6-8-16(19-2)9-7-14/h6-11,13,15H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
LZAJUIXLICHQQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


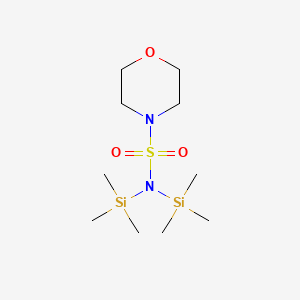
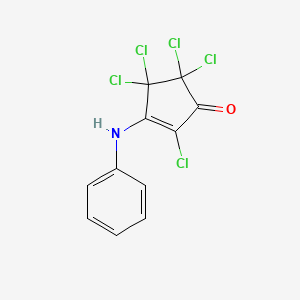
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
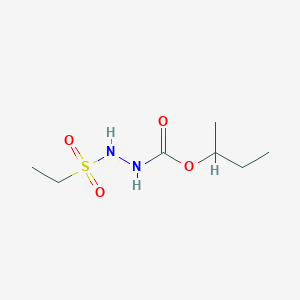

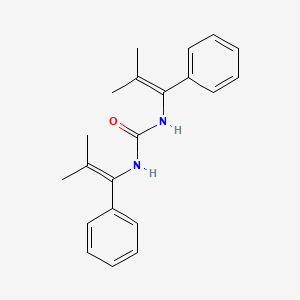
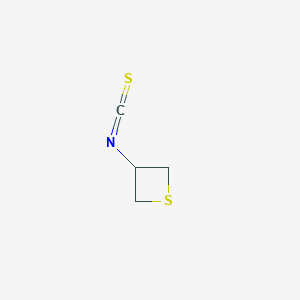
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
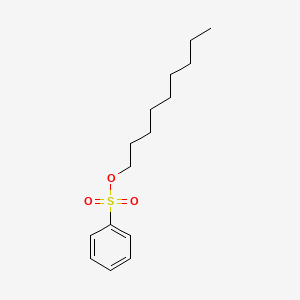
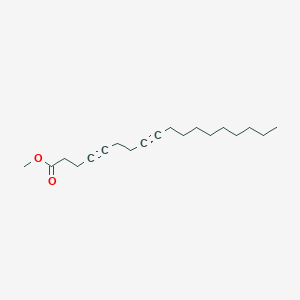
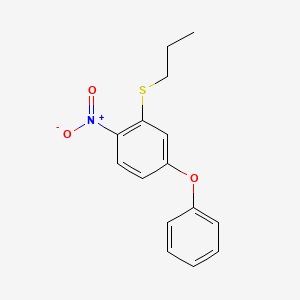

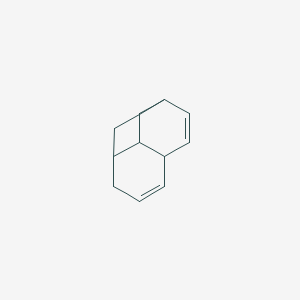
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
